

4-Aminopyrimidin-5-ol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminopyrimidin-5-ol

Cat. No.: B1283993

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Structure of **4-Aminopyrimidin-5-ol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **4-Aminopyrimidin-5-ol**. Due to the limited availability of experimental data for this specific molecule, this guide incorporates data from closely related analogs to provide a thorough understanding of its characteristics.

Chemical Identity and Physical Properties

4-Aminopyrimidin-5-ol, also known as 4-amino-5-hydroxypyrimidine, is a substituted pyrimidine with the chemical formula $C_4H_5N_3O$.^[1] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in natural products and their diverse biological activities.^[2]

Table 1: Chemical Identifiers and Physical Properties of **4-Aminopyrimidin-5-ol** and its Analogs

Property	4-Aminopyrimidin-5-ol	4-Aminopyrimidine (Analog)	4-Aminopyrazolo[3,4-d]pyrimidine (Analog)
IUPAC Name	4-Aminopyrimidin-5-ol	Pyrimidin-4-amine	1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Synonyms	4-Amino-5-hydroxypyrimidine	4-Pyrimidinamine	4-APP
CAS Number	52601-89-5	591-54-8	2380-63-4
Molecular Formula	C ₄ H ₅ N ₃ O	C ₄ H ₅ N ₃	C ₅ H ₅ N ₅
Molecular Weight	111.10 g/mol	95.10 g/mol	135.13 g/mol
Melting Point	Data not available	154-156 °C	>325 °C
Boiling Point	Data not available	167.6 °C (estimate)	238.81 °C (estimate)
Solubility	Data not available	Slightly soluble in water	Insoluble in water, soluble in DMSO
pKa	Data not available	5.71 (at 20 °C)	12.12 (predicted)
Storage	Keep in a dark place, sealed in dry, 2-8°C	Keep in a dark place, inert atmosphere, room temperature	Keep in a dark place, inert atmosphere, room temperature

Structural Characteristics

The structure of **4-Aminopyrimidin-5-ol** features a pyrimidine ring substituted with an amino group at position 4 and a hydroxyl group at position 5.

Table 2: Structural Representations of **4-Aminopyrimidin-5-ol**

Representation	Value
SMILES	Nc1c(O)cncn1
InChI	InChI=1S/C4H5N3O/c5-4-3(8)1-6-2-7-4/h1-2,8H,(H2,5,6,7)
InChIKey	QPISWILGPJGWLV-UHFFFAOYSA-N

Tautomerism

Hydroxypyrimidines can exist in different tautomeric forms, primarily keto-enol tautomerism.^[3] ^[4]^[5]^[6] The predominant tautomer of **4-Aminopyrimidin-5-ol** in different environments (solid-state vs. solution) has not been experimentally determined but is a critical consideration for its chemical reactivity and biological interactions. The equilibrium between the hydroxyl and keto forms can be influenced by solvent polarity and pH.

Caption: Keto-enol tautomerism of **4-Aminopyrimidin-5-ol**.

Crystallography

While specific crystal structure data for **4-Aminopyrimidin-5-ol** is not readily available, analysis of related structures, such as 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium, reveals typical intramolecular hydrogen bonding patterns.^[1]^[7] In the solid state, it is expected that **4-Aminopyrimidin-5-ol** would exhibit significant intermolecular hydrogen bonding involving the amino and hydroxyl groups, influencing its crystal packing and physical properties.

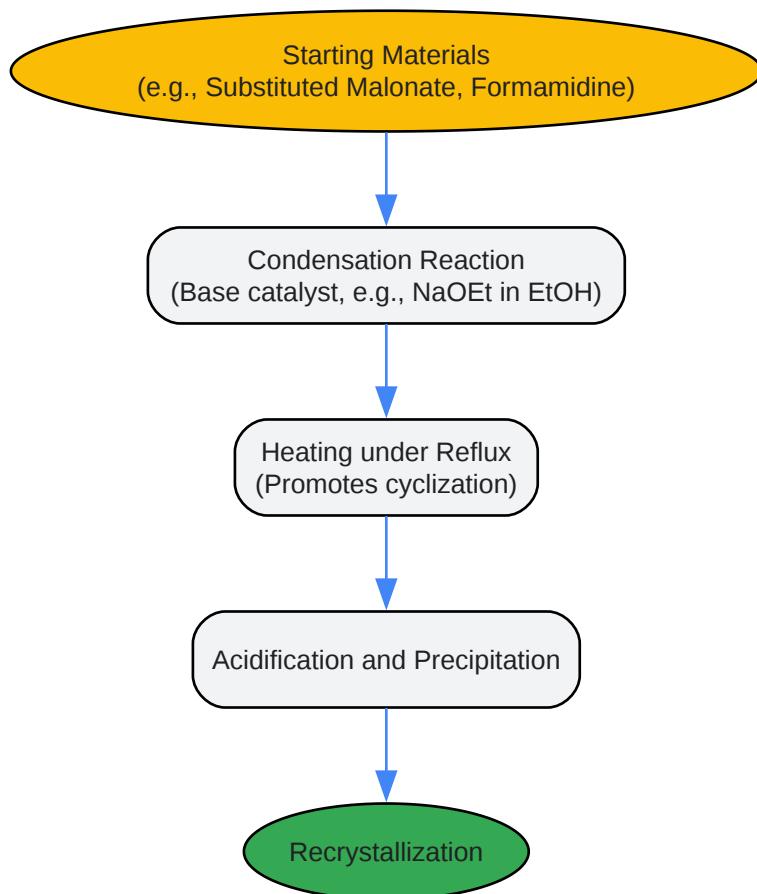
Spectral Data

Detailed spectral data for **4-Aminopyrimidin-5-ol** is not available in the public domain. However, the expected spectral characteristics can be inferred from its structure and data from analogs like 4-aminopyrimidine.

Table 3: Predicted Spectral Characteristics of **4-Aminopyrimidin-5-ol**

Technique	Expected Features
¹ H NMR	Signals corresponding to the two protons on the pyrimidine ring and exchangeable protons of the amino and hydroxyl groups. The chemical shifts would be influenced by the electron-donating effects of the substituents.
¹³ C NMR	Signals for the four carbon atoms of the pyrimidine ring. The carbons attached to the amino and hydroxyl groups are expected to be significantly shifted.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the primary amine, O-H stretching of the hydroxyl group, C=C and C=N stretching of the aromatic ring, and N-H bending vibrations.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight (111.10 g/mol) and fragmentation patterns resulting from the loss of small molecules like HCN, CO, and NH ₃ .

Experimental Protocols


Synthesis of 4-Aminopyrimidin-5-ol (Proposed)

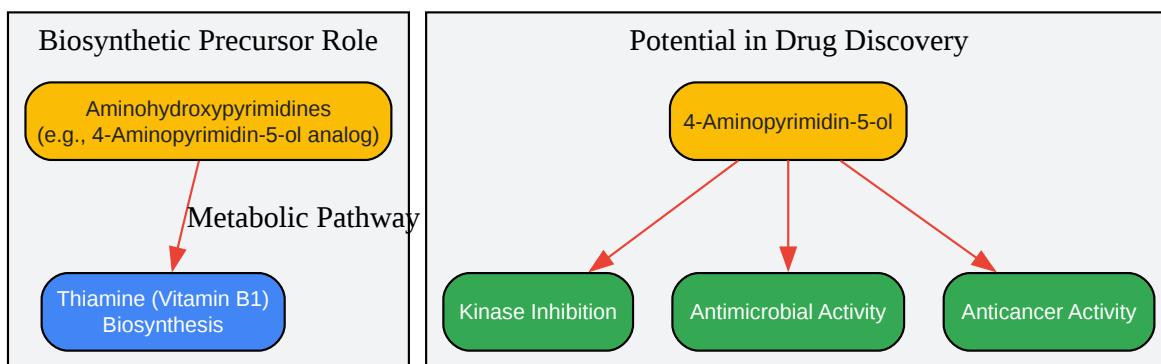
A general method for the synthesis of substituted pyrimidines involves the condensation of a three-carbon component with an amidine or related species.^[8] A plausible synthesis for **4-Aminopyrimidin-5-ol** could be adapted from the synthesis of related hydroxypyrimidines.^[9] [\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol:

- Starting Materials: A suitable 3-carbon precursor with functional groups that can be converted to the hydroxyl and amino groups, such as a substituted malonic ester or a cyanoacetate derivative, and formamidine.

- Reaction: The precursor is reacted with formamidine in the presence of a base, such as sodium ethoxide in ethanol.
- Cyclization: The reaction mixture is heated under reflux to facilitate the cyclization and formation of the pyrimidine ring.
- Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by acidification. The crude product is then purified by recrystallization.

[Click to download full resolution via product page](#)


Caption: Proposed workflow for the synthesis of **4-Aminopyrimidin-5-ol**.

Biological Significance and Potential Applications

Aminohydroxypyrimidines are important precursors in the biosynthesis of essential molecules. For instance, a related compound, 4-amino-5-hydroxymethyl-2-methylpyrimidine, is a precursor

to thiamine (Vitamin B1).[13][14] This suggests that **4-Aminopyrimidin-5-ol** could have a role in biological systems or serve as a building block for biologically active molecules.

The pyrimidine scaffold is a common feature in many kinase inhibitors.[15][16] The amino and hydroxyl groups on **4-Aminopyrimidin-5-ol** could potentially interact with the active sites of kinases, making it a candidate for drug discovery efforts targeting these enzymes. The biological activities of various pyrimidine derivatives range from antimicrobial and antiviral to anticancer and anti-inflammatory.[2][17][18]

[Click to download full resolution via product page](#)

Caption: Biological significance of aminohydroxypyrimidines.

Conclusion

4-Aminopyrimidin-5-ol is a molecule with significant potential for research and development in medicinal chemistry and biology. While specific experimental data is currently limited, the information available for its analogs provides a strong foundation for understanding its chemical properties, structure, and potential applications. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 6. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]
- 10. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. 963. Pyrimidines. Part V. The synthesis of 5-amino-4-hydroxypyrimidine, a new isomer of cytosine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 14. 4-Amino-2-methyl-5-pyrimidinemethanol | C₆H₉N₃O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yl)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]

- To cite this document: BenchChem. [4-Aminopyrimidin-5-ol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1283993#4-aminopyrimidin-5-ol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1283993#4-aminopyrimidin-5-ol-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com